

# Application of MYCi361 in Leukemia and Lymphoma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MYCi361   |           |
| Cat. No.:            | B15623152 | Get Quote |

For Research Use Only.

### Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, differentiation, and apoptosis.[1] Their deregulation is a hallmark of numerous human cancers, including a significant proportion of leukemias and lymphomas, where MYC overexpression often correlates with aggressive disease and poor prognosis.[2] MYCi361 is a small molecule inhibitor that directly targets MYC.[3][4] It has been shown to disrupt the crucial interaction between MYC and its obligate binding partner MAX, leading to the inhibition of MYC-driven gene expression.[3][5] Furthermore, MYCi361 promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which flags it for proteasomal degradation.[3][6] These mechanisms of action make MYCi361 a valuable tool for studying MYC dependency in cancer models and a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of **MYCi361** in preclinical leukemia and lymphoma models, including its effects on cell viability and detailed protocols for key experimental assays.

## **Data Presentation**



# In Vitro Efficacy of MYCi361 in Leukemia and Lymphoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MYCi361** in various MYC-dependent leukemia and lymphoma cell lines after a 5-day incubation period.[7]

| Cell Line | Cancer Type            | IC50 (μM) |
|-----------|------------------------|-----------|
| MV4-11    | Acute Myeloid Leukemia | 2.6[7]    |
| HL-60     | Promyelocytic Leukemia | 5.0[7]    |
| P493-6    | B-cell Lymphoma        | 2.1[7]    |

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of MYCi361.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating MYCi361.





Click to download full resolution via product page

Caption: Logical flow of MYCi361's anti-cancer effects.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of **MYCi361** in suspension leukemia or lymphoma cell lines.

#### Materials:

- Leukemia or lymphoma cell line (e.g., MV4-11, HL-60)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin



- MYCi361 stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed cells at a density of 5 x 10^4 cells/well in 100  $\mu$ L of complete medium in a 96-well plate.
- Prepare serial dilutions of MYCi361 in complete medium.
- Add 100 μL of the MYCi361 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

# **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This protocol describes the detection of apoptosis in leukemia or lymphoma cells treated with **MYCi361** using flow cytometry.

#### Materials:



- · Leukemia or lymphoma cell line
- Complete medium
- MYCi361
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Annexin V-FITC
- Propidium Iodide (PI)
- Flow cytometer

- Seed cells in a 6-well plate at a density that will not exceed confluency at the end of the experiment.
- Treat the cells with **MYCi361** at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
- Harvest the cells, including the supernatant which may contain apoptotic cells.
- Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cells.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.



 Analyze the samples on a flow cytometer within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation and gating.

# **Cell Cycle Analysis (Propidium Iodide Staining)**

This protocol outlines the analysis of cell cycle distribution in leukemia or lymphoma cells following **MYCi361** treatment.

#### Materials:

- · Leukemia or lymphoma cell line
- · Complete medium
- MYCi361
- Cold 70% ethanol
- PBS
- PI staining solution (containing RNase A)
- Flow cytometer

- Seed cells and treat with MYCi361 as described in the apoptosis assay protocol.
- Harvest the cells and wash with cold PBS.
- Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and centrifuge.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.



• Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

# Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction

This protocol is to assess the disruption of the MYC/MAX interaction by MYCi361.

#### Materials:

- · Leukemia or lymphoma cell line
- MYCi361
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-MAX antibody
- Anti-MYC antibody
- · Protein A/G agarose beads
- SDS-PAGE and Western blotting reagents

- Treat cells with MYCi361 or vehicle control for the desired time.
- Lyse the cells and quantify the protein concentration.
- Incubate the cell lysates with an anti-MAX antibody overnight at 4°C.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibodyprotein complexes.
- Wash the beads several times with lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.



- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC. The
  input lysates should also be run as a control. A decrease in the MYC band in the MYCi361treated sample compared to the control indicates disruption of the MYC/MAX interaction.

# In Vivo Studies in Leukemia/Lymphoma Mouse Models

This section provides a general workflow for evaluating the in vivo efficacy of MYCi361.

#### Models:

- Xenograft models: Immunodeficient mice (e.g., NSG mice) are injected with human leukemia or lymphoma cell lines.
- Genetically Engineered Mouse Models (GEMMs): Mice that are genetically predisposed to developing leukemia or lymphoma (e.g., Εμ-Myc transgenic mice for B-cell lymphoma).[8]

- Establish tumors in the chosen mouse model.
- Once tumors are established, randomize the mice into treatment and control groups.
- Administer MYCi361 via an appropriate route (e.g., intraperitoneal injection or oral gavage).
   A typical dosing regimen might be 50-70 mg/kg/day.[4]
- Monitor tumor growth regularly using calipers or bioluminescence imaging.
- Monitor the body weight and overall health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
- Survival studies can also be conducted where mice are monitored until a pre-defined endpoint.



### Conclusion

MYCi361 is a potent and specific inhibitor of MYC, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of leukemia and lymphoma. The protocols provided herein offer a framework for researchers to investigate the cellular and in vivo effects of MYCi361 and to further explore its potential as a therapeutic agent for MYC-driven hematological malignancies. Careful optimization of experimental conditions is recommended for each specific cell line and animal model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models |
   Springer Nature Experiments [experiments.springernature.com]
- 2. MYCi361 | c-Myc | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of MYCi361 in Leukemia and Lymphoma Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623152#application-of-myci361-in-leukemia-and-lymphoma-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com